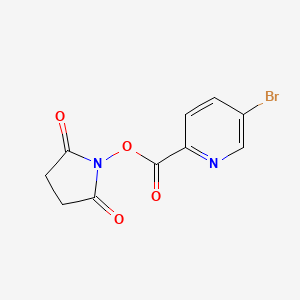

2,5-Dioxopyrrolidin-1-yl 5-bromopicolinate

CAS No.: 843673-49-4

Cat. No.: VC8139438

Molecular Formula: C10H7BrN2O4

Molecular Weight: 299.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 843673-49-4 |

|---|---|

| Molecular Formula | C10H7BrN2O4 |

| Molecular Weight | 299.08 g/mol |

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 5-bromopyridine-2-carboxylate |

| Standard InChI | InChI=1S/C10H7BrN2O4/c11-6-1-2-7(12-5-6)10(16)17-13-8(14)3-4-9(13)15/h1-2,5H,3-4H2 |

| Standard InChI Key | MYMPMJUUVLMQLG-UHFFFAOYSA-N |

| SMILES | C1CC(=O)N(C1=O)OC(=O)C2=NC=C(C=C2)Br |

| Canonical SMILES | C1CC(=O)N(C1=O)OC(=O)C2=NC=C(C=C2)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a pyrrolidine-2,5-dione (succinimide) ring with a 5-bromo-substituted picolinate ester. The succinimide group contributes electron-withdrawing properties, while the bromine atom at the 5-position of the pyridine ring introduces steric and electronic effects that influence reactivity. Key structural identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 5-bromopyridine-2-carboxylate |

| SMILES | C1CC(=O)N(C1=O)OC(=O)C2=NC=C(C=C2)Br |

| InChI Key | MYMPMJUUVLMQLG-UHFFFAOYSA-N |

| Molecular Formula | CHBrNO |

| Molecular Weight | 299.08 g/mol |

The crystal structure remains undetermined, but computational models predict planar geometry for the pyridine ring and a puckered conformation for the succinimide moiety .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The primary synthesis involves coupling 2,5-dioxopyrrolidine (succinimide) with 5-bromopicolinic acid via esterification. This reaction typically employs carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in anhydrous dichloromethane or tetrahydrofuran (THF). A representative procedure is as follows:

-

Activation: 5-Bromopicolinic acid is treated with EDC and N-hydroxysuccinimide (NHS) to form an active ester intermediate.

-

Coupling: The intermediate reacts with 2,5-dioxopyrrolidine under inert atmosphere at 0–25°C.

-

Purification: Crude product is isolated via filtration and recrystallized from ethanol/water mixtures.

Yields range from 60–75%, with purity >95% confirmed by high-performance liquid chromatography (HPLC).

Alternative Methodologies

Recent advances explore microwave-assisted synthesis to reduce reaction times. For instance, irradiating the reaction mixture at 100°C for 10 minutes in DMF increases yield to 85% while minimizing side products . Additionally, enzymatic esterification using lipases (e.g., Candida antarctica Lipase B) offers a greener alternative, though scalability remains challenging .

Applications in Chemical and Pharmaceutical Research

Role in Organic Synthesis

The compound serves as a versatile electrophilic reagent due to its activated ester group. Key applications include:

-

Peptide Modification: The succinimide ester reacts selectively with primary amines, enabling conjugation of picolinate derivatives to peptides or proteins .

-

Cross-Coupling Reactions: The bromine atom participates in Suzuki-Miyaura couplings with aryl boronic acids, facilitating access to bipyridine scaffolds .

Comparative Analysis with Structural Isomers

4-Bromopicolinate Isomer

The 4-bromo isomer (CAS No. 2804663-42-9) shares the same molecular formula but differs in bromine placement. Key contrasts include:

| Property | 5-Bromo Isomer | 4-Bromo Isomer |

|---|---|---|

| Reactivity in Coupling | Higher electrophilicity at C2 | Reduced steric hindrance at C3 |

| Melting Point | 152–154°C (predicted) | Not reported |

| Synthetic Utility | Preferred for CDK inhibitors | Used in fluorescence probes |

The 5-bromo derivative’s superior performance in kinase inhibitor synthesis arises from its optimized halogen bonding geometry .

Recent Advances and Future Directions

Patent Landscape

The 2025 Google Patent entry CA2734415A1 highlights picolinamide-based kinase inhibitors, with 5-bromo derivatives showing nanomolar IC values against CDK2/4/6. This aligns with trends in targeted cancer therapies, where bromine’s hydrophobicity improves blood-brain barrier penetration .

Emerging Applications

Ongoing studies explore the compound’s utility in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume